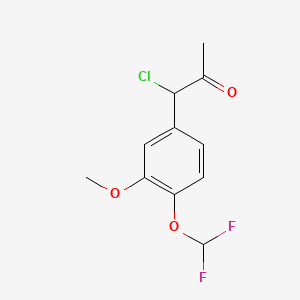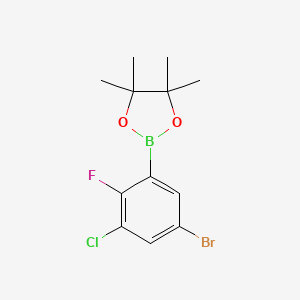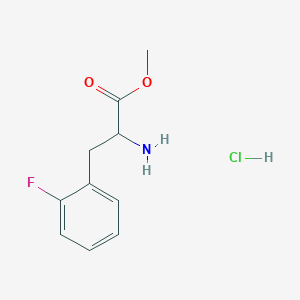
1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-fluoro-2-(trifluoromethylthio)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups, making it susceptible to nucleophilic attack. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, but specific pathways would depend on the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-fluorobenzene
- 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
Comparison
1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
1806351-89-2 |
|---|---|
Molecular Formula |
C7H2Br2F4S |
Molecular Weight |
353.96 g/mol |
IUPAC Name |
1,5-dibromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
InChI Key |
FSWCBJVIBRJJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)



![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)







![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)
